Cas no 244081-70-7 (6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine)

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a chloro-substituted imidazo[1,2-b]pyridazine core with a 4-fluorophenyl moiety at the 2-position. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both chloro and fluoro substituents enhances its reactivity in cross-coupling reactions, facilitating further functionalization. Its rigid fused-ring system may contribute to binding affinity in target interactions, making it valuable for medicinal chemistry research. The compound is typically characterized by high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications.
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine structure
244081-70-7 structure
Product Name:6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
CAS No:244081-70-7
MF:C12H7ClFN3
MW:247.655484437943
CID:1028981
PubChem ID:11436572
Update Time:2025-05-28

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
    • 2-(4-fluorophenyl)-6-chloroimidazo[1,2-b]pyridazine
    • 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-b]pyridazine
    • AG-C-08238
    • AGN-PC-0092VP
    • AK137046
    • CTK7C0153
    • EN000898
    • KB-248190
    • SBB100318
    • DTXSID60465853
    • SCHEMBL1395044
    • DA-07760
    • 244081-70-7
    • CANAALGZHLVOFC-UHFFFAOYSA-N
    • MDL: MFCD00828906
    • Inchi: 1S/C12H7ClFN3/c13-11-5-6-12-15-10(7-17(12)16-11)8-1-3-9(14)4-2-8/h1-7H
    • InChI Key: CANAALGZHLVOFC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC(=CN2N=1)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 247.0312531g/mol
  • Monoisotopic Mass: 247.0312531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.2Ų

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine Pricemore >>

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Additional information on 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

Recent Advances in the Study of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS: 244081-70-7)

The compound 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS: 244081-70-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, characterized by its imidazopyridazine core, has been the subject of numerous studies aimed at exploring its pharmacological properties and therapeutic potential. Recent research has focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anticancer activity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study demonstrated that this compound exhibits selective inhibition of CDK2 and CDK9, with IC50 values in the low nanomolar range. Molecular docking simulations revealed that the chloro and fluorophenyl substituents play a crucial role in binding to the ATP-binding pocket of these kinases, suggesting a promising scaffold for the development of novel anticancer agents.

Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where researchers explored the structural optimization of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine to enhance its pharmacokinetic properties. The study introduced various substitutions at the imidazopyridazine core and evaluated their effects on solubility, metabolic stability, and bioavailability. The results indicated that certain modifications, such as the introduction of polar groups at specific positions, significantly improved the compound's drug-like properties without compromising its kinase inhibitory activity.

In addition to its anticancer potential, recent studies have also investigated the anti-inflammatory and immunomodulatory effects of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine. A 2023 study in European Journal of Pharmacology demonstrated that this compound can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. These findings suggest its potential utility in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed in future studies. Nevertheless, the compound's versatile pharmacological profile and its ability to serve as a scaffold for further derivatization make it a valuable candidate for ongoing research in drug discovery.

In summary, the latest research on 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS: 244081-70-7) highlights its potential as a multifunctional agent in medicinal chemistry. Its applications in kinase inhibition, anticancer therapy, and anti-inflammatory interventions underscore its significance in contemporary drug development. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic efficacy in preclinical and clinical settings.

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